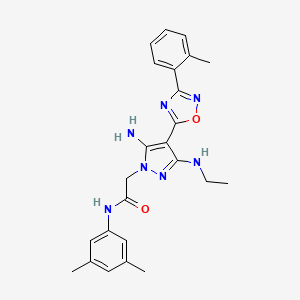
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that incorporates functional groups known for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H27N7O2 with a molecular weight of approximately 445.53 g/mol. The structure features a pyrazole ring and an oxadiazole moiety, which are significant in conferring biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N7O2 |
| Molecular Weight | 445.53 g/mol |
| CAS Number | 1172738-42-9 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties. The oxadiazole and pyrazole moieties are often associated with antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens.
- Anticancer Properties : Compounds containing similar functional groups have been reported to exhibit cytotoxic effects against various cancer cell lines. This may involve the induction of apoptosis through pathways influenced by oxidative stress or DNA damage.
- Neuropharmacological Effects : Some derivatives have shown promise as neuroprotective agents, potentially modulating neurotransmitter systems without directly interacting with dopamine receptors. This suggests a novel mechanism that could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study exploring the antimicrobial effects of related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance, an analogue showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research on similar structures revealed that compounds with oxadiazole rings exhibited potent anticancer activity against various carcinoma cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
In a behavioral study assessing neuroprotective properties, compounds structurally related to this acetamide were found to improve cognitive function in rodent models of Alzheimer's disease. These effects were attributed to the modulation of inflammatory pathways and reduction in oxidative stress markers .
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-5-26-23-20(24-28-22(30-33-24)18-9-7-6-8-16(18)4)21(25)31(29-23)13-19(32)27-17-11-14(2)10-15(3)12-17/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSICNOIPVSIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














